molecular formula C8H12ClN B8449567 m-Ethylaniline hydrochloride

m-Ethylaniline hydrochloride

Cat. No.: B8449567
M. Wt: 157.64 g/mol
InChI Key: SUGJSEOREOFUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Ethylaniline hydrochloride (CAS: Not explicitly provided in evidence) is the hydrochloride salt of m-ethylaniline, a derivative of aniline with an ethyl substituent at the meta position. This compound is structurally significant due to its aromatic amine functionality and ionic nature, which enhance its solubility in polar solvents compared to the free base.

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

3-ethylaniline;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-7-4-3-5-8(9)6-7;/h3-6H,2,9H2,1H3;1H

InChI Key

SUGJSEOREOFUFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Substituent (Position) Similarity Score Key Properties/Applications
3-Ethynylaniline hydrochloride 207226-02-6 Ethynyl (meta) 0.91 High reactivity due to ethynyl group; used in click chemistry and drug synthesis
m-Chloroaniline hydrochloride Not specified Chloro (meta) 0.84 (inferred) Enhanced electrophilicity; precursor in agrochemicals
4-Dimethylaminophenyl acetylene 17573-94-3 Dimethylamino (para) 0.78 Fluorescent probes; solubility in organic solvents

Key Observations :

  • Substituent Effects : The ethyl group in this compound likely increases lipophilicity compared to the ethynyl or chloro analogs, impacting solubility and bioavailability .
  • Positional Isomerism : Meta-substituted derivatives (e.g., m-ethyl, m-chloro) exhibit distinct electronic effects compared to para-substituted analogs, altering reactivity in electrophilic substitution reactions .

Analytical and Pharmacological Comparisons

  • HPLC Applications : Methods validated for bamifylline hydrochloride (Table 1: Calibration range 5–30 µg/mL, R² = 0.999) and amitriptyline hydrochloride (Table 6: Accuracy 98–102%) suggest that this compound could be analyzed using similar RP-HPLC protocols, given its ionic and aromatic properties .

  • Solubility and Stability: Like stachydrine hydrochloride (prepared in ethanol at 0.2 mg/mL), this compound is expected to dissolve readily in polar solvents, with stability influenced by pH and temperature .

Research Findings and Limitations

  • Synthetic Utility : Ethynyl-substituted analogs (e.g., 3-ethynylaniline hydrochloride) are prioritized in drug discovery for their modular reactivity, whereas this compound may serve as a stable intermediate in bulk synthesis .
  • Data Gaps : Direct pharmacological or thermodynamic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Q. Table 1: Computational Parameters for this compound Reactivity

ParameterValue/ModelReference
Solvent Dielectric (ε)5.62 (chlorobenzene)
78.39 (aqueous)
DFT FunctionalB3LYP/6-311+G(d,p)
Activation Energy (kcal/mol)12.4 (face-on) vs. 14.2 (side-on)

Q. Table 2: HPLC Validation Parameters

ParameterValueReference
Linearity Range1.09–10.90 µg/mL
Recovery (%)99.67–100.1
RSD (%)≤1.5

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